2,6-bis(1H-pyrazol-1-yl)isonicotinic acid

Overview

Description

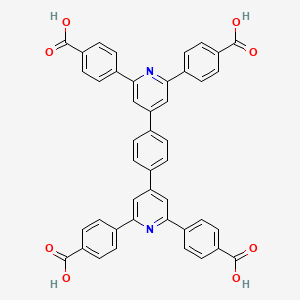

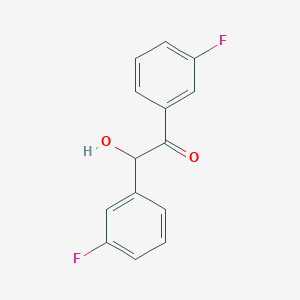

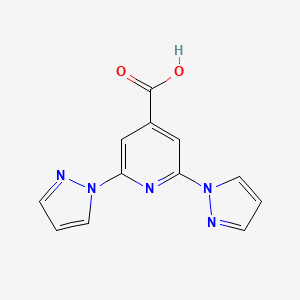

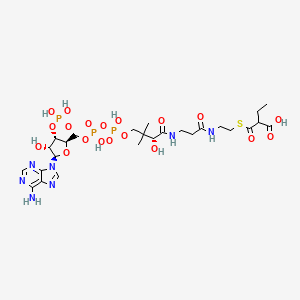

2,6-bis(1H-pyrazol-1-yl)isonicotinic acid is a chemical compound with the molecular formula C12H9N5O2 and a molecular weight of 255.23 . It is a derivative of isonicotinic acid, which is an organic compound with the formula C5H4N(CO2H) and is a derivative of pyridine with a carboxylic acid substituent at the 4-position .

Molecular Structure Analysis

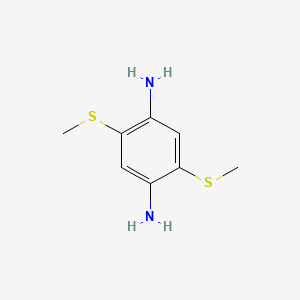

The molecular structure of 2,6-bis(1H-pyrazol-1-yl)isonicotinic acid consists of a central isonicotinic acid molecule with two pyrazolyl groups attached at the 2 and 6 positions .Chemical Reactions Analysis

In a study, 2,6-bis(1H-pyrazol-1-yl)isonicotinic acid was used to create supramolecular iron(II) complexes, which were found to have spin-crossover (SCO) properties . SCO active iron(II) complexes are a class of switchable and bistable molecular materials .Physical And Chemical Properties Analysis

The boiling point of 2,6-bis(1H-pyrazol-1-yl)isonicotinic acid is predicted to be 588.6±50.0 °C, and its density is predicted to be 1.49±0.1 g/cm3 . The pKa value is predicted to be 2.75±0.10 .Scientific Research Applications

Spin-Crossover in Supramolecular Iron(II) Complexes

This compound is used in the creation of spin-crossover (SCO) active iron(II) complexes . These complexes are an integral class of switchable and bistable molecular materials. The spin-state switching properties of the SCO complexes have been studied in the bulk and single-molecule levels to progress toward fabricating molecule-based switching and memory elements .

Spin-State Switchable Single-Molecule Junctions

The compound is used in the development of spin-state switchable single-molecule junctions . These junctions are composed of supramolecular iron(II) complexes featuring anchoring groups for metallic electrodes, such as gold (Au), making them ideal candidates to study spin-state switching at the single-molecule level .

Spin State of [Fe(bpp)2]2+ Complexes

The compound is used in the study of the spin state of [Fe(bpp)2]2+ complexes . Various functional groups can be appended on pyrazolyl and pyridine rings thereby modifying potentially the spin state properties of [Fe(bpp)2]2+ derivatives .

C–H Bond Functionalization

The compound is used in Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization . This provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .

Antileishmanial and Antimalarial Evaluation

The compound has been used in the synthesis of antileishmanial and antimalarial drugs . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound derived from it .

Growth Inhibition in PC-3 Cells

The compound has been used in the synthesis of drugs for growth inhibition in PC-3 cells . The pyrazole core favored improved growth inhibition in these cells .

Mechanism of Action

Target of Action

It has been used in the synthesis of iron(ii) complexes , suggesting that it may interact with metal ions in biological systems.

Mode of Action

It’s known that the compound can form complexes with iron(ii), which exhibit spin-state switching . This suggests that the compound may influence the magnetic properties of iron(II) complexes, potentially affecting their interactions with other molecules or systems.

Action Environment

This compound’s ability to form complexes with iron(II) and influence their magnetic properties suggests potential applications in areas such as materials science and spintronics .

Safety and Hazards

The safety symbols for 2,6-bis(1H-pyrazol-1-yl)isonicotinic acid according to the Globally Harmonized System (GHS) include GHS07, and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name |

2,6-di(pyrazol-1-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O2/c18-12(19)9-7-10(16-5-1-3-13-16)15-11(8-9)17-6-2-4-14-17/h1-8H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABBIGVHMABWQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=CC(=N2)N3C=CC=N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-bis(1H-pyrazol-1-yl)isonicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-(4-Chlorophenyl)-5,5-difluoro-2,8-diiodo-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B3069630.png)